- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)
947248-68-2 structure
Product Name:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS番号:947248-68-2
MF:C6H5BrN4
メガワット:213.034699201584
MDL:MFCD11656619
CID:94922
PubChem ID:25215940
Update Time:2024-10-25
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- XHBQNLHFUPSZNL-UHFFFAOYSA-N
- EBD472434
- RW2853
- TRA0024671
- PB26677
- AM807460
- SY017073
- AB0027818
- W9703
- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)
- FS-2992
- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- J-518277
- 947248-68-2
- CS-W008421
- DB-080009
- AKOS015834699
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR
- SCHEMBL43051
- Z1269142865
- DTXSID80649138
- EN300-98445
- MFCD11656619
-
- MDL: MFCD11656619
- インチ: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
- InChIKey: XHBQNLHFUPSZNL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN2C(=NC(N)=N2)C=C1
計算された属性
- せいみつぶんしりょう: 211.97000
- どういたいしつりょう: 211.96976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 2.09
- PSA: 56.21000
- LogP: 1.65520
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51342-5/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 5g |
$23 | 2023-09-17 | |
| AstaTech | 51342-25/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 25g |
$63 | 2023-09-17 | |
| AstaTech | 51342-10/G |
2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |
947248-68-2 | 96% | 10/G |
$705 | 2021-05-26 | |
| Fluorochem | 077530-1g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 1g |
£23.00 | 2022-03-01 | |
| Fluorochem | 077530-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 5g |
£67.00 | 2022-03-01 | |
| Fluorochem | 077530-10g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 10g |
£111.00 | 2022-03-01 | |
| Fluorochem | 077530-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 95% | 25g |
£222.00 | 2022-03-01 | |
| TRC | B614665-2.5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 2.5g |
$ 50.00 | 2022-06-07 | ||
| TRC | B614665-5g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | B614665-25g |
6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |
947248-68-2 | 25g |
$ 115.00 | 2022-06-07 |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
リファレンス
- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
リファレンス
- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
リファレンス
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt
1.2 reflux
1.2 reflux
リファレンス
- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt
1.2 rt; 3 h, rt → reflux
1.2 rt; 3 h, rt → reflux
リファレンス
- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C
リファレンス
- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt
1.2 2 h, rt; 2 h, rt → 60 °C
1.2 2 h, rt; 2 h, rt → 60 °C
リファレンス
- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
リファレンス
- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
1.2 1 d, reflux
1.3 Reagents: Water ; 1 h
リファレンス
- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C → reflux; 2 h, reflux
1.2 20 °C → reflux; 2 h, reflux
リファレンス
- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C
1.2 20 °C; 20 °C → reflux; 2 h, reflux
1.2 20 °C; 20 °C → reflux; 2 h, reflux
リファレンス
- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C
リファレンス
- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C
リファレンス
- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt
リファレンス
- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C
1.2 60 °C; 2 h, 60 °C
1.2 60 °C; 2 h, 60 °C
リファレンス
- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials
- Carbon(isothiocyanatidic)acid Ethyl Ester
- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate
- 5-bromopyridin-2-amine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
注文番号:A845058
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):182.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
注文番号:sfd697
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Email:sales2@senfeida.com
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 関連文献
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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